molecular formula C7H5BrIN3 B13915706 6-Bromo-8-iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine

6-Bromo-8-iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B13915706
M. Wt: 337.94 g/mol
InChI Key: OEMOXUSVTSGGAD-UHFFFAOYSA-N
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Description

6-Bromo-8-iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the triazolopyridine family. This compound is characterized by the presence of bromine and iodine atoms at the 6th and 8th positions, respectively, along with a methyl group at the 2nd position. The triazolopyridine scaffold is known for its diverse biological activities and is often explored in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine can be achieved through various methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of scaling up laboratory synthesis to industrial production would apply. This includes optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to yield different derivatives.

    Condensation Reactions: The triazolopyridine scaffold can participate in condensation reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.

Scientific Research Applications

6-Bromo-8-iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine has several scientific research applications, including:

    Medicinal Chemistry: The compound is explored for its potential as a drug candidate due to its biological activities.

    Biological Research: The compound is used in biological assays to study its effects on cellular processes and pathways.

    Material Science: The triazolopyridine scaffold is utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Bromo-8-iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of the target enzyme or receptor, thereby blocking its activity. The specific pathways involved depend on the biological context and the target being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-8-iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine is unique due to the presence of both bromine and iodine atoms, which can influence its reactivity and biological activity. The combination of these halogens with the triazolopyridine scaffold provides a distinct chemical profile that can be leveraged in various research applications.

Properties

Molecular Formula

C7H5BrIN3

Molecular Weight

337.94 g/mol

IUPAC Name

6-bromo-8-iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine

InChI

InChI=1S/C7H5BrIN3/c1-4-10-7-6(9)2-5(8)3-12(7)11-4/h2-3H,1H3

InChI Key

OEMOXUSVTSGGAD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C=C(C=C(C2=N1)I)Br

Origin of Product

United States

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